Penaeidin-3n
CAS No.:
Cat. No.: VC3669836
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics
Domain Organization
Like other penaeidins, Penaeidin-3n exhibits a distinctive two-domain structure:
| Domain | Position | Characteristics | Structural Features |
|---|---|---|---|
| Proline-rich domain (PRD) | N-terminal (residues 1-28) | Unconstrained, flexible | High proline content, sequential hydrophobic residues |
| Cysteine-rich domain (CRD) | C-terminal (residues 29-58) | Well-defined structure | Contains six conserved cysteine residues forming three disulfide bonds |
Three-Dimensional Structure
The three-dimensional structure of Penaeidin-3n follows the general pattern established for class 3 penaeidins. A computed structure model is available that provides visualization of its molecular conformation with confidence scores indicating structural reliability of different regions .
The cysteine-rich domain displays a well-defined structure consisting of an amphipathic helix (spanning residues 41-50) connected to upstream and downstream coils by two disulfide bonds (Cys32-Cys47 and Cys48-Cys55) . These coils are further linked by a third disulfide bond (Cys36-Cys54) . This arrangement creates a highly hydrophobic core that contributes to the peptide's stability and functional properties.
Disulfide Bond Pattern
The disulfide bonding pattern is critical to the structural integrity of Penaeidin-3n:
| Disulfide Bond | Connection | Functional Significance |
|---|---|---|
| Cys32-Cys47 | Links upstream coil to amphipathic helix | Stabilizes tertiary structure |
| Cys48-Cys55 | Links amphipathic helix to downstream coil | Maintains helical orientation |
| Cys36-Cys54 | Links upstream and downstream coils | Contributes to hydrophobic core formation |
This specific disulfide bond packing has been confirmed through trypsin digest analysis by ESI-MS and contributes significantly to the peptide's compact, globular structure .
Production and Synthesis
Natural Production
In nature, Penaeidin-3n is constitutively synthesized and stored in shrimp hemocytes (blood cells) . Immunocytochemistry studies at both optical and ultrastructural levels have revealed that penaeidin peptides are specifically localized within the cytoplasmic granules of granulocytes .
Laboratory Synthesis
The synthesis of penaeidins, including class 3 variants like Penaeidin-3n, presents challenges due to their length and complex disulfide bonding patterns. Several approaches have been developed:
Native ligation has proved particularly suitable for penaeidin synthesis as it allows the separate production of the PRD and CRD domains, which can then be linked efficiently . This approach has been successfully applied to class 3 penaeidins, providing synthetic peptides that closely resemble the native forms.
Functional Properties
Antimicrobial Activity
Penaeidin-3n, consistent with class 3 penaeidins, exhibits antimicrobial activity against various microorganisms:
The antimicrobial activity appears to result from a cooperative effect between the proline-rich and cysteine-rich domains simultaneously present in the peptide sequence . The amphipathic character required for antimicrobial activity derives from the environment of positively charged residues, either surrounded by hydrophobic clusters at the surface of the cysteine-rich domain or by sequential hydrophobic residues in the unconstrained proline-rich domain .
Chitin-Binding Activity
A distinctive feature of penaeidins, including Penaeidin-3n, is their chitin-binding activity . This property has been demonstrated experimentally using recombinant Pen-3a and synthetic NH2-terminal Pen-3a in binding assays with chitin . The chitin-binding capability may explain the observed penaeidin immunoreactivity in cuticular tissues following microbial challenge, as crustacean cuticle contains significant amounts of chitin .
Expression and Regulation
Tissue Distribution
The expression of penaeidin genes occurs primarily in hemocytes and highly vascularized tissues . Penaeidins are constitutively synthesized and stored in shrimp hemocytes until released in response to immune challenges .
Response to Microbial Challenge
The expression and localization of penaeidins, including presumptively Penaeidin-3n, undergo significant changes during infection:
| Time Post-Challenge | Observation | Significance |
|---|---|---|
| 0-3 hours | Decrease in penaeidin mRNA levels in circulating hemocytes | Possible downregulation or migration of penaeidin-expressing cells |
| 3-12 hours | Return to control levels | Recovery phase |
| >12 hours | Increase in plasma penaeidin concentration | Release from hemocytes into circulation |
| 24 hours | Penaeidin immunoreactivity in cuticular tissue | Potential protection of vulnerable surfaces |
Studies have provided evidence that penaeidin-expressing hemocytes migrate to sites of infection and release their contents, potentially lysing in the process of delivering penaeidins to combat infection . This regulated delivery mechanism ensures that antimicrobial peptides are concentrated at sites where they are most needed.
Comparative Analysis
Relation to Other Penaeidin Classes
Penaeidin-3n, as part of class 3, shows distinctive characteristics compared to other penaeidin classes:
| Feature | Class 3 (including Penaeidin-3n) | Class 4 | Class 2 |
|---|---|---|---|
| Antimicrobial spectrum | Broader range of targets | More effective against fungi | Similar to class 3 but less potent |
| Effective concentration | Lower than class 2 | Variable | Higher than class 3 |
| PRD composition | Substantial differences between species | More conserved | More conserved |
| Isoform diversity | High (multiple isoforms within species and individuals) | Lower | Lower |
Direct comparisons between synthetic class 3 and class 4 penaeidins from L. setiferus have confirmed considerable functional diversity between classes . Class 3 penaeidins generally demonstrate effectiveness against a broader range of microbial targets and show greater potency against certain bacterial species compared to class 4 .
| Application Area | Potential Use | Advantage |
|---|---|---|
| Food preservation | Natural antimicrobial | Reduced chemical preservative use |
| Aquaculture | Disease management | Species-specific immune enhancement |
| Biomaterials | Antimicrobial coatings | Exploitation of chitin-binding properties |
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